molecular formula C22H19ClN4O3 B2600757 N-(5-chloro-2-methoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923178-40-9

N-(5-chloro-2-methoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2600757
CAS No.: 923178-40-9
M. Wt: 422.87
InChI Key: MPHLSACPPSNZIV-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a highly potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a central signaling molecule in the regulation of necroptosis, a form of programmed necrotic cell death. This compound demonstrates excellent kinase selectivity and robustly blocks RIPK1-dependent apoptosis and necroptosis in cellular assays . Its primary research value lies in its application as a chemical tool to dissect the intricate roles of RIPK1-driven signaling pathways in various disease models. By specifically inhibiting RIPK1 kinase activity, this molecule allows researchers to investigate the contribution of necroptosis to the pathogenesis of neurodegenerative disorders, inflammatory conditions, and tissue injury. Recent studies utilizing this inhibitor have highlighted the critical role of RIPK1 in mediating neuroinflammation and pathological processes in models of Alzheimer's disease and multiple sclerosis , providing a potential therapeutic strategy for these challenging conditions. Its use is therefore instrumental in advancing our understanding of cell death mechanisms and in validating RIPK1 as a viable therapeutic target for a range of human diseases.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c1-3-26-12-16(21(28)24-18-11-14(23)9-10-19(18)30-2)20-17(13-26)22(29)27(25-20)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHLSACPPSNZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C22_{22}H19_{19}ClN4_{4}O3_{3}
  • Molecular Weight : 422.9 g/mol
  • CAS Number : 923178-40-9

Antimicrobial Activity

Research has indicated that compounds with the pyrazolo[4,3-c]pyridine scaffold exhibit significant antimicrobial properties. In vitro assays have shown effectiveness against various strains of bacteria and fungi, suggesting potential as new antimicrobial agents .

Cancer Treatment

Compounds related to N-(5-chloro-2-methoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide have been studied for their anticancer properties. They may act as inhibitors of specific kinases involved in cancer cell proliferation and survival. For instance, pyrazolo[4,3-c]pyridines have been identified as selective inhibitors of p38 MAPK and GSK-3β, which are crucial in cancer signaling pathways .

Neurological Disorders

There is emerging evidence supporting the use of pyrazolo[4,3-c]pyridines in treating neurological disorders such as Alzheimer's disease. These compounds may exert neuroprotective effects by modulating pathways associated with neuroinflammation and oxidative stress .

Cardiovascular Applications

Some derivatives of pyrazolo[4,3-c]pyridine have been linked to cardiovascular benefits. For example, they may function as soluble guanylate cyclase stimulators, which can help manage conditions like chronic heart failure by promoting vasodilation and improving blood flow .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The compound demonstrated significant inhibitory activity with an MIC (Minimum Inhibitory Concentration) comparable to existing treatments .

Study 2: Cancer Cell Proliferation Inhibition

In a preclinical trial, derivatives of this compound were tested for their ability to inhibit the proliferation of breast cancer cells. The results indicated a dose-dependent response with IC50 values indicating potent antiproliferative activity. Mechanistic studies suggested that these compounds induce apoptosis through the activation of caspase pathways .

Study 3: Neuroprotective Effects

Research investigating the neuroprotective effects of pyrazolo[4,3-c]pyridine derivatives showed promising results in models of Alzheimer's disease. These compounds reduced amyloid-beta toxicity and improved cognitive function in animal models, indicating their potential as therapeutic agents for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f)

  • Substituents: Position 5: Quinolin-3-yl group (aromatic nitrogen-containing heterocycle). Position 7: Ethyl ester instead of an amide.
  • Synthesis: Prepared via cyclocondensation of 3-aminoquinoline with ethyl 3-(N,N-dimethylamino)acrylate under HCl catalysis (Procedure A, 12 hours, room temperature).
  • Physical Data :
    • Yield: 84% (172 mg).
    • Melting Point: 248–251°C.
    • Elemental Analysis:
Calculated (C₃₄H₂₄N₄O₃) Found
C: 70.23% 70.09%
H: 4.42% 4.41%
N: 13.65% 13.69%

N-(4-Methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

  • Substituents :
    • Position 5: Propyl group (longer alkyl chain vs. ethyl in the target compound).
    • Amide N-substituent: 4-Methylphenyl (electron-donating methyl group vs. 5-chloro-2-methoxyphenyl).
  • The 4-methylphenyl substituent lacks the chlorine and methoxy groups, reducing steric and electronic complexity .

3,5-Dihydro-N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

  • Substituents :
    • Position 5: Propyl group.
    • Amide N-substituent: 2-Methoxyethyl (flexible ether-containing chain vs. rigid aryl group).
  • Molecular Formula : C₁₉H₂₂N₄O₃.
  • Molecular Weight : 354.4 g/mol.
  • Implications :
    • The 2-methoxyethyl group introduces polarity and hydrogen-bonding capacity, which may improve aqueous solubility compared to aryl-substituted analogs .

Data Table: Comparative Analysis of Key Compounds

Compound Name Position 5 Substituent Position 7 Substituent Melting Point (°C) Yield (%) Molecular Weight (g/mol)
Target Compound (N-(5-chloro-2-methoxyphenyl)-5-ethyl-...) Ethyl 5-Chloro-2-methoxyphenylamide Not reported Not reported ~434.9*
Ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-...-7-carboxylate (7f) Quinolin-3-yl Ethyl ester 248–251 84 410.4
N-(4-Methylphenyl)-5-propyl-...-7-carboxamide Propyl 4-Methylphenylamide Not reported Not reported ~380.4*
N-(2-Methoxyethyl)-5-propyl-...-7-carboxamide Propyl 2-Methoxyethylamide Not reported Not reported 354.4

*Estimated based on molecular formula.

Key Observations

  • Substituent Effects on Solubility : Aryl amides (e.g., 5-chloro-2-methoxyphenyl) may reduce solubility due to hydrophobicity, while ether-containing groups (e.g., 2-methoxyethyl) enhance it .
  • Synthetic Yields: Cyclocondensation reactions with aromatic amines (e.g., 3-aminoquinoline) achieve high yields (~84%), suggesting robustness for core structure synthesis .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a unique structure characterized by a pyrazolo[4,3-c]pyridine core with various functional groups that may enhance its biological properties. The presence of a chloro and methoxy group on the phenyl ring contributes to its chemical reactivity and potential interactions with biological targets.

Research indicates that the compound may act as an enzyme inhibitor and receptor modulator . It is believed to interact with specific molecular targets, leading to inhibition of their activity or modulation of signaling pathways. This mechanism is crucial for its therapeutic applications in various diseases.

Biological Activity Overview

The biological activity of this compound has been studied in several contexts:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of myeloperoxidase (MPO), which is implicated in autoimmune and inflammatory disorders. Inhibitors of MPO can provide therapeutic benefits in conditions such as vasculitis and cardiovascular diseases .
  • Anticancer Activity : Compounds with similar scaffolds have been explored for their anticancer properties. The pyrazolo[4,3-c]pyridine structure is known for its ability to inhibit various kinases involved in cancer progression .
  • Neuroprotective Effects : Some studies suggest that derivatives of this compound may exhibit neuroprotective effects, potentially offering new avenues for treating neurodegenerative diseases like Alzheimer's .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of related compounds and provided insights into the activity of the target compound:

StudyFindings
Study 1 Demonstrated that related compounds exhibit significant inhibition of MPO activity in vitro and in vivo models .
Study 2 Investigated the synthesis and biological evaluation of pyrazolo[4,3-c]pyridines as selective inhibitors for various kinases, indicating potential anticancer applications .
Study 3 Explored the neuroprotective properties of pyrazolo derivatives, suggesting their role in mitigating neurodegeneration through modulation of signaling pathways .

Q & A

Basic: What synthetic methodologies are reported for pyrazolo-pyridine derivatives, and how can they be adapted for this compound?

Answer:
Pyrazolo-pyridine derivatives are typically synthesized via cyclocondensation of substituted pyrazole precursors with carbonyl-containing reagents. For example:

  • Step 1: React a pyrazole-4-carboxylate ester (e.g., methyl 5-amino-1H-pyrazole-4-carboxylate) with a ketone or aldehyde under reflux conditions in acetic acid/acetic anhydride mixtures to form fused pyrimidine rings .
  • Step 2: Introduce substituents (e.g., chloro, methoxy) via electrophilic substitution or cross-coupling reactions. The 5-ethyl and 2-phenyl groups in the target compound may require Grignard or Suzuki-Miyaura coupling .
  • Step 3: Optimize yield (e.g., 78% in analogous syntheses) by adjusting catalysts (e.g., sodium acetate) and reaction time (8–10 hours) .

Advanced: How can conflicting crystallographic data for pyrazolo-pyridine analogs be reconciled to determine the accurate conformation of this compound?

Answer:
Discrepancies in reported crystal structures (e.g., puckering of pyrimidine rings or dihedral angles between aromatic systems) can arise from:

  • Packing effects: Hydrogen bonding (e.g., C—H···O interactions in ) or solvent inclusion may distort molecular geometry.
  • Chiral centers: The C5 atom in pyrimidine derivatives often adopts a flattened boat conformation, deviating by ~0.224 Å from the mean plane .
  • Resolution: Use high-resolution X-ray diffraction (e.g., data-to-parameter ratio >13.6) and refine disordered regions with restraints . Validate against computational models (DFT or molecular dynamics) to confirm stability .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • X-ray crystallography: Determines absolute configuration and intermolecular interactions. For example, thiazolo[3,2-a]pyrimidine analogs exhibit dihedral angles of 80.94° between fused rings .
  • NMR spectroscopy: ¹H/¹³C NMR identifies substituent effects (e.g., methoxy protons at δ 3.8–4.0 ppm, ethyl groups as triplets near δ 1.2 ppm) .
  • IR spectroscopy: Confirm carbonyl (C=O stretch ~1700 cm⁻¹) and amide (N–H bend ~1550 cm⁻¹) functionalities .

Advanced: What strategies improve the solubility of hydrophobic pyrazolo-pyridine derivatives for pharmacological assays?

Answer:

  • Derivatization: Introduce polar groups (e.g., sulfonate or phosphate via electrophilic substitution) without altering core bioactivity .
  • Co-solvent systems: Use DMSO/PEG-400 mixtures (e.g., 1:4 v/v) to enhance solubility while maintaining compound stability .
  • Nanoparticle formulation: Encapsulate the compound in liposomes (size <200 nm) to improve bioavailability in cell-based assays .

Basic: How is the bioactivity of this compound hypothesized based on structural analogs?

Answer:
Pyrazolo-pyridine derivatives often target kinase or G-protein-coupled receptors. Key structural determinants include:

  • Chloro-methoxyphenyl group: Enhances membrane permeability and binding to hydrophobic pockets (e.g., observed in kinase inhibitors) .
  • Carboxamide moiety: Facilitates hydrogen bonding with catalytic residues (e.g., in PDE4 or JAK2 inhibitors) .
  • Pyrimidine ring puckering: Modulates steric interactions with target proteins .

Advanced: How can reaction pathways be optimized to minimize byproducts during synthesis?

Answer:

  • Byproduct analysis: Use LC-MS to identify intermediates (e.g., uncyclized precursors or over-oxidized products).
  • Temperature control: Maintain reflux temperatures <100°C to prevent decomposition of acid-sensitive groups (e.g., tert-butoxycarbonyl) .
  • Catalyst screening: Replace sodium acetate with DMAP (4-dimethylaminopyridine) to accelerate cyclization and reduce side reactions .

Basic: What computational tools are recommended for modeling the compound’s interactions with biological targets?

Answer:

  • Docking software: AutoDock Vina or Schrödinger Glide to predict binding modes with kinases .
  • MD simulations: GROMACS or AMBER to assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR models: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for activity optimization .

Advanced: How do substituents on the phenyl rings influence the compound’s photostability?

Answer:

  • Electron-withdrawing groups (e.g., Cl): Reduce π→π* transitions, decreasing UV degradation (λmax shifts from 280 nm to 310 nm) .
  • Methoxy groups: Increase susceptibility to oxidative demethylation under light. Stabilize with antioxidants (e.g., BHT) in storage .
  • Crystal packing: Tightly packed structures (density ~1.45 g/cm³) reduce exposure to light and oxygen .

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